molecular formula C14H20N6O B11732537 3-{[(1-cyclopentyl-1H-pyrazol-4-yl)methyl]amino}-1-methyl-1H-pyrazole-5-carboxamide

3-{[(1-cyclopentyl-1H-pyrazol-4-yl)methyl]amino}-1-methyl-1H-pyrazole-5-carboxamide

Cat. No.: B11732537
M. Wt: 288.35 g/mol
InChI Key: OAJDCOTXSHFYMT-UHFFFAOYSA-N
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Description

3-{[(1-cyclopentyl-1H-pyrazol-4-yl)methyl]amino}-1-methyl-1H-pyrazole-5-carboxamide is a complex organic compound that belongs to the pyrazole family Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at adjacent positions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{[(1-cyclopentyl-1H-pyrazol-4-yl)methyl]amino}-1-methyl-1H-pyrazole-5-carboxamide typically involves multiple steps:

    Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone.

    Introduction of the cyclopentyl group: This step involves the alkylation of the pyrazole ring with a cyclopentyl halide.

    Carboxamide formation: The final step involves the reaction of the amine with a carboxylic acid derivative to form the carboxamide group.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the pyrazole ring.

    Reduction: Reduction reactions can occur at the carboxamide group.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophilic substitution reactions often use reagents like alkyl halides or acyl chlorides.

Major Products

    Oxidation: Oxidation can lead to the formation of pyrazole N-oxides.

    Reduction: Reduction can yield primary amines or alcohols.

    Substitution: Substitution reactions can produce various alkylated or acylated derivatives.

Scientific Research Applications

3-{[(1-cyclopentyl-1H-pyrazol-4-yl)methyl]amino}-1-methyl-1H-pyrazole-5-carboxamide has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including anti-inflammatory and antimicrobial properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It can be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 3-{[(1-cyclopentyl-1H-pyrazol-4-yl)methyl]amino}-1-methyl-1H-pyrazole-5-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but it is believed to modulate signaling pathways involved in inflammation and cell proliferation.

Comparison with Similar Compounds

Similar Compounds

    3-amino-1-methyl-1H-pyrazole: A simpler analog with similar structural features.

    1-cyclopentyl-1H-pyrazole: Lacks the carboxamide group but shares the cyclopentyl and pyrazole moieties.

    1-methyl-1H-pyrazole-5-carboxamide: Similar but without the cyclopentyl group.

Uniqueness

3-{[(1-cyclopentyl-1H-pyrazol-4-yl)methyl]amino}-1-methyl-1H-pyrazole-5-carboxamide is unique due to the combination of its cyclopentyl, pyrazole, and carboxamide groups. This unique structure contributes to its distinct chemical reactivity and potential biological activities, setting it apart from other similar compounds.

Properties

Molecular Formula

C14H20N6O

Molecular Weight

288.35 g/mol

IUPAC Name

5-[(1-cyclopentylpyrazol-4-yl)methylamino]-2-methylpyrazole-3-carboxamide

InChI

InChI=1S/C14H20N6O/c1-19-12(14(15)21)6-13(18-19)16-7-10-8-17-20(9-10)11-4-2-3-5-11/h6,8-9,11H,2-5,7H2,1H3,(H2,15,21)(H,16,18)

InChI Key

OAJDCOTXSHFYMT-UHFFFAOYSA-N

Canonical SMILES

CN1C(=CC(=N1)NCC2=CN(N=C2)C3CCCC3)C(=O)N

Origin of Product

United States

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